molecular formula C12H12FN5O2 B4835045 4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4835045
M. Wt: 277.25 g/mol
InChI Key: RUGWXLRLWFLEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2-fluoroaniline with a suitable carbonylating agent to form the intermediate 2-fluoroanilino carbonyl compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific fluorine substitution, which imparts distinct chemical properties and biological activities. This fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(2-fluorophenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2/c1-18-6-9(10(17-18)11(14)19)16-12(20)15-8-5-3-2-4-7(8)13/h2-6H,1H3,(H2,14,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWXLRLWFLEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-{[(2-FLUOROANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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